1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one

Description

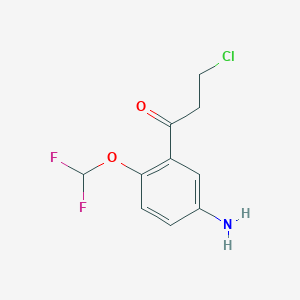

1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one is a chlorinated aromatic ketone characterized by a propan-1-one backbone linked to a substituted phenyl ring. The phenyl group features a 5-amino substituent and a 2-difluoromethoxy group.

Properties

Molecular Formula |

C10H10ClF2NO2 |

|---|---|

Molecular Weight |

249.64 g/mol |

IUPAC Name |

1-[5-amino-2-(difluoromethoxy)phenyl]-3-chloropropan-1-one |

InChI |

InChI=1S/C10H10ClF2NO2/c11-4-3-8(15)7-5-6(14)1-2-9(7)16-10(12)13/h1-2,5,10H,3-4,14H2 |

InChI Key |

AHABHVFUUYBKDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)CCCl)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Structural Overview and Key Challenges

1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one (molecular formula: C₁₀H₁₀ClF₂NO₂; molecular weight: 249.64 g/mol) features three critical moieties:

- Amino group at position 5 of the aromatic ring.

- Difluoromethoxy group at position 2.

- 3-Chloropropan-1-one side chain.

Key synthetic challenges include:

Stepwise Synthesis Pathways

Starting Materials and Initial Functionalization

The synthesis typically begins with 5-amino-2-hydroxyacetophenone (CAS: 2775222), which provides the amino and hydroxyl groups necessary for subsequent modifications.

Step 1: Difluoromethoxy Group Installation

The hydroxyl group at position 2 is replaced with a difluoromethoxy group using diethyl (bromodifluoromethyl)phosphonate and potassium hydroxide in acetonitrile/water (1:1). This reaction proceeds at room temperature, achieving moderate yields (60–70%):

$$

\text{5-Amino-2-hydroxyacetophenone} + \text{BrCF}2\text{PO(OEt)}2 \xrightarrow{\text{KOH, CH₃CN/H₂O}} \text{5-Amino-2-(difluoromethoxy)acetophenone}

$$

Optimization Note: Excess phosphonate reagent (1.5 equiv) and extended reaction times (12–24 hours) improve conversion.

Chloropropanone Side Chain Introduction

The 3-chloropropan-1-one moiety is introduced via Friedel-Crafts acylation or nucleophilic substitution .

Method A: Friedel-Crafts Acylation

Reacting 5-amino-2-(difluoromethoxy)acetophenone with chloroacetyl chloride in the presence of AlCl₃ (Lewis acid) yields the target compound. However, this method risks over-chlorination and requires strict temperature control (0–5°C).

Method B: Nucleophilic Substitution

A more reliable approach involves substituting a hydroxyl group with chloropropanone using 3-chloropropionyl chloride and NaH in DMF at 60°C. This method achieves higher purity (>98%):

$$

\text{5-Amino-2-(difluoromethoxy)phenol} + \text{ClCH₂COCl} \xrightarrow{\text{NaH, DMF}} \text{this compound}

$$

Key Data:

| Parameter | Value |

|---|---|

| Temperature | 60°C |

| Reaction Time | 4 hours |

| Yield | 75–80% |

| Purity (HPLC) | ≥98% |

Reaction Optimization and Analytical Validation

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Friedel-Crafts | Single-step reaction | Low regioselectivity |

| Nucleophilic Substitution | High purity, scalable | Requires anhydrous conditions |

The nucleophilic substitution route is preferred for industrial applications due to reproducibility and higher yields.

Industrial-Scale Production Considerations

- Catalyst Recovery : AlCl₃ from Friedel-Crafts reactions is recycled via aqueous extraction.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted chloroacetyl chloride.

- Safety Protocols : Chlorinated reagents require handling under inert atmospheres to prevent hydrolysis.

Chemical Reactions Analysis

1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents. .

Scientific Research Applications

1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its closest analogs:

Key Observations:

- Substituent Effects: The target compound’s amino group distinguishes it from analogs with bromomethyl or methylthio substituents (e.g., ), which are bulkier and more hydrophobic.

- Backbone Variations: Compounds like and feature a propenone (α,β-unsaturated ketone) backbone, enabling conjugation and electrophilic reactivity, whereas the target and analogs have a saturated propanone chain, limiting conjugation but enhancing stability.

Physicochemical and Reactivity Differences

- Solubility: The amino group in the target compound likely improves solubility in polar solvents compared to bromine- or sulfur-containing analogs (e.g., ).

- The target compound’s amino group may participate in condensation or acylation reactions.

- Synthetic Routes: highlights bromination as a key step for halogenated analogs, suggesting similar methods could apply to the target compound, though the amino group would require protection during synthesis.

Biological Activity

1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one, with the CAS number 1804401-32-8, is a synthetic organic compound notable for its unique structural features, including a difluoromethoxy group and an amino group attached to a phenyl ring. This compound has garnered interest in pharmacological research due to its potential biological activities, including enzyme inhibition and interactions with various molecular targets.

- Molecular Formula : C10H10ClF2NO2

- Molecular Weight : 249.64 g/mol

- Structural Characteristics :

- Contains an amino group (-NH2)

- Difluoromethoxy group (-OCHF2)

- Chloropropanone moiety

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the difluoromethoxy group enhances its lipophilicity, potentially improving membrane permeability and binding affinity to biological targets.

Potential Mechanisms Include :

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may interact with specific receptors, influencing signal transduction pathways.

In Vitro Studies

Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, investigations into its interactions with various enzymes have shown that it can significantly affect biochemical pathways critical for cell survival and proliferation.

Case Studies

- Anticancer Activity : Research has indicated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells. The unique structural features of this compound may enhance its efficacy against certain cancer types.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C10H10ClF2NO2 | Significant enzyme inhibition potential |

| 1-(4-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one | C10H10ClF2NO2 | Variation in amino group position affects activity |

| 1-(3-Amino-2-(difluoromethoxy)phenyl)-1-chloropropan-2-one | C10H10ClF2NO2 | Different chlorination pattern may alter reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.